1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-4-ethyltetrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN4O/c1-2-9-5(11)10(4-3-6)8-7-9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOJGMKAXXTOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N(N=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988788 | |
| Record name | 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69049-03-2 | |
| Record name | 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69049-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Reaction Scheme:
- Starting material: 1-ethyl-1,4-dihydro-5H-tetrazol-5-one
- Alkylating agent: 1,2-dihaloethane (specifically 1,2-dichloroethane or analogous haloethyl derivatives)
- Base and solvent: Typically polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are used to facilitate nucleophilic substitution.
- Catalyst: Phase transfer catalysts like tetra-n-butylammonium bromide (TBAB) are often employed to enhance the reaction rate and yield under mild conditions.
This alkylation results in the formation of the 1-(2-chloroethyl) substituent on the tetrazolone nitrogen, yielding this compound with high purity and yield.
Detailed Preparation Methods
Alkylation of 1-ethyl-1,4-dihydro-5H-tetrazol-5-one with 1,2-Dichloroethane
- Procedure : The tetrazolone starting material is dissolved in DMF. 1,2-Dichloroethane is added as the alkylating agent. The reaction mixture is stirred at elevated temperature (e.g., 80–120 °C) for several hours.
- Catalysis : TBAB is added as a phase transfer catalyst to facilitate the nucleophilic substitution of the chloroethyl group onto the tetrazolone nitrogen.
- Workup : After completion, the mixture is cooled, diluted with water, and extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure.
- Purification : The crude product is purified by column chromatography on silica gel using trichloromethane (chloroform) or a mixture of chloroform and methanol as eluents.
- Yield : Reported yields range from 80% to 85%, with the product isolated as a residue or crystalline solid.
Alternative Halogenated Alkylating Agents
- Bromomethyl and iodomethyl analogs of the alkylating agent have also been used to prepare related tetrazolone derivatives. These reagents can sometimes offer higher reactivity and yields but require careful handling due to increased toxicity and instability.
- The chloroethyl derivative remains preferred for its balance of reactivity and stability in synthetic applications.
Cycloaddition Route to Tetrazolone Intermediates
- In some protocols, the tetrazolone ring is constructed via cycloaddition reactions involving azide and nitrile precursors. The resulting 1,4-dihydro-5H-tetrazol-5-one intermediate is then alkylated with 2-haloethyl reagents.
- This approach is useful for synthesizing substituted tetrazolones with additional functional groups and has been demonstrated with catalysts such as TBAB under phase transfer conditions.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, DMSO, THF | Polar aprotic solvents preferred |
| Temperature | 80–120 °C | Elevated temperature for alkylation |
| Catalyst | Tetra-n-butylammonium bromide (TBAB) | Phase transfer catalyst enhances yield |
| Reaction Time | 6–12 hours | Depends on scale and reagent purity |
| Workup | Extraction with dichloromethane, drying | Standard organic extraction |
| Purification | Silica gel chromatography (chloroform/methanol) | Ensures high purity |
| Yield | 80–85% | High efficiency reported |
Research Findings and Applications
- The compound this compound is a key intermediate in the synthesis of complex opioid analgesics such as alfentanil and sufentanil. In these syntheses, it acts as an alkylating agent to introduce the tetrazolone moiety onto piperidine derivatives.
- The chloroethyl group imparts reactivity for nucleophilic substitution, allowing further functionalization.
- Analytical characterization data (NMR, MS, HPLC) confirm the structure and purity of the product, with molecular weight 176.60 g/mol and formula C5H9ClN4O.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation with 1,2-dichloroethane in DMF + TBAB | 80–120 °C, 6–12 h, phase transfer catalysis | 80–85 | Most common, scalable method |
| Alkylation with 1,2-dibromoethane or 1,2-diiodoethane | Similar conditions, more reactive halides | Variable | Higher reactivity but less stable reagents |
| Cycloaddition followed by alkylation | Azide + nitrile cycloaddition to tetrazolone, then alkylation | High | Used for substituted tetrazolones |
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted tetrazoles, oxides, and reduced nitrogen heterocycles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one involves its interaction with biological macromolecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties
Biological Activity
1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, with the CAS number 69049-03-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₅H₉ClN₄O
- Molecular Weight : 176.60 g/mol
- Structure : The compound features a chloroethyl group attached to a tetrazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological effects and mechanisms.
Antitumor Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, studies have shown that certain tetrazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Induces apoptosis in cancer cells |
| Compound B | 1.98 ± 1.22 | Inhibits cell cycle progression |
These findings suggest that the tetrazole moiety may play a crucial role in the antitumor activity of related compounds.
Anticonvulsant Properties
Additionally, some studies have indicated potential anticonvulsant effects. The structure of tetrazoles has been linked to modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control.
The mechanisms underlying the biological activities of this compound can be attributed to:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in tumor progression.
- Receptor Modulation : It may influence neurotransmitter receptors, contributing to its anticonvulsant effects.
- Cellular Signaling Pathways : Activation or inhibition of key signaling pathways that regulate cell growth and survival.
Case Studies
Several case studies have explored the efficacy and safety profiles of this compound:
- Study 1 : Investigated the antitumor effects in vitro on various cancer cell lines, demonstrating significant cytotoxicity at low concentrations.
- Study 2 : Focused on the anticonvulsant activity in animal models, showing promising results in reducing seizure frequency without significant side effects.
Q & A
Q. What is the recommended synthetic route for 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one?
The compound is synthesized via a two-step process:
Cyclization : Ethyl isocyanate reacts with sodium azide in tetrahydrofuran (THF) with AlCl₃ as a catalyst under reflux to form 1-ethyl-1,4-dihydro-5H-tetrazol-5-one (III).
Alkylation : Intermediate III is alkylated with 1-chloro-2-bromoethane (IV) in 4-methyl-2-pentanone using Na₂CO₃ and KI as bases under reflux. The reaction employs a water separator to remove byproducts, yielding the target compound with ~80% efficiency after purification .
Q. What analytical methods are suitable for characterizing this compound?
- HPLC Analysis : Use a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid. This method resolves impurities and is scalable for preparative isolation .
- Structural Confirmation : NMR and IR spectroscopy validate the tetrazolone ring and chloroethyl/ethyl substituents. Mass spectrometry (MS) confirms the molecular ion peak at m/z 189.06 (C₅H₁₀ClN₄O⁺) .
Q. How is the compound purified after synthesis?
Purification involves:
- Column Chromatography : Silica gel with trichloromethane as the eluent removes unreacted starting materials. For polar impurities, a 97:3 trichloromethane/methanol mixture is used .
- Crystallization : The hydrochloride salt is crystallized from acetone to enhance purity (>95%) .
Advanced Research Questions
Q. How does alkylation regioselectivity influence the formation of 1,4-disubstituted tetrazolones?
The reaction favors 1,4-disubstitution due to steric and electronic factors. Strong alkylating agents (e.g., methyl fluorosulfonate) preferentially target the N-3 position of the tetrazole ring, while bulky reagents (e.g., tert-butyl alcohol) alkylate N-4. Neutral or weakly basic conditions minimize side reactions, ensuring >90% regioselectivity for the desired isomer .
Q. What mechanistic insights explain the compound’s photolytic behavior?
Photolysis in acetonitrile or pentane induces nitrogen elimination, forming 1,2-dialkyldiaziridinones (e.g., 24c). This proceeds via a [3+2] cycloelimination pathway, generating methyl azide and methyl isocyanate as intermediates. Electron-impact mass spectrometry further reveals fragmentation patterns consistent with nitrogen loss and carbodiimide formation .
Q. How can pharmacokinetic challenges be addressed during API intermediate purification?
- Membrane Nanofiltration : A three-stage cascade with MWCO membranes separates the compound (MW 221 g/mol) from bromide impurities (MW 188 g/mol), achieving 90% purity and 84.3% yield. This method outperforms single-stage processes (35.5% yield) and is scalable for industrial research .
- Solvent Optimization : Use acetone or dichloromethane for extraction to minimize residual solvents in the final product .
Q. What structural modifications enhance the compound’s pharmacological activity?
In opioid analogs like alfentanil, replacing the tetrazolone’s ethyl group with a 2-chloroethyl moiety increases lipophilicity (LogP = 1.35), improving blood-brain barrier penetration. However, excessive bulkiness (e.g., thienylethyl groups) reduces binding affinity to μ-opioid receptors. Optimal activity balances substituent size and electronic effects .
Q. How are reaction byproducts identified and mitigated?
- Byproduct Analysis : Common impurities include unreacted 1-ethyltetrazolone (retention time = 4.2 min via HPLC) and dichloroethane adducts. These are resolved using gradient elution (5–95% acetonitrile over 20 min) .
- Catalyst Optimization : Replacing AlCl₃ with milder bases (e.g., K₂CO₃) reduces halogenated side products during alkylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
